molecular formula C20H28O3 B158087 4beta-Carboxy-19-nortotarol CAS No. 55102-39-1

4beta-Carboxy-19-nortotarol

Cat. No.: B158087
CAS No.: 55102-39-1
M. Wt: 316.4 g/mol
InChI Key: ODFSGGBGOKCJFA-AHRSYUTCSA-N
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Preparation Methods

4beta-Carboxy-19-nortotarol can be synthesized through the total synthesis of tetrahydrosterols . The synthetic methods may vary depending on specific experimental conditions, but common methods include:

Industrial production methods for this compound typically involve the extraction of natural products from the heartwoods of Podocarpus macrophyllus .

Biological Activity

4beta-Carboxy-19-nortotarol (CAS No. 55102-39-1) is a compound with significant biological activity, particularly noted for its antioxidant properties. This article explores the compound's mechanism of action, biochemical pathways, cellular effects, and potential applications in scientific research and industry.

The primary biological activity of this compound is its ability to inhibit lipid peroxidation , a process that leads to oxidative damage in cells. By preventing the oxidative degradation of lipids, this compound protects cellular structures from damage caused by free radicals and reactive oxygen species (ROS) .

Target and Mode of Action

  • Target : Lipid peroxidation processes.
  • Mode of Action : The compound interacts with biomolecules involved in lipid peroxidation, effectively reducing the formation of harmful peroxides and free radicals .

Biochemical Pathways

This compound affects various biochemical pathways:

  • It inhibits microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH.
  • It also inhibits mitochondrial lipid peroxidation induced by Fe(III)-ADP/NADH .

These actions suggest that the compound may play a role in protecting against diseases associated with oxidative stress.

Cellular Effects

The cellular effects of this compound are primarily linked to its antioxidant properties:

  • It prevents oxidative damage in cells by inhibiting lipid peroxidation.
  • The compound's interaction with enzymes and proteins involved in lipid metabolism further enhances its protective effects .

Chemical Reactions and Properties

This compound undergoes several chemical reactions:

  • Oxidation : Inhibits autoxidation of linoleic acid.
  • Reduction : Does not generate superoxide anion during its reactions.

These properties highlight its potential as a protective agent against oxidative stress in various biological systems .

Research Applications

The compound has diverse applications in scientific research:

  • Chemistry : Serves as an intermediate in synthesizing other compounds.
  • Biology : Utilized in studies focusing on oxidative stress and cellular damage due to its antioxidant properties.
  • Industry : Used in the production of pharmaceuticals and other chemical products due to its biochemical activity .

Table 1: Comparison of Antioxidant Activities

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of lipid peroxidation
Vitamin ETBDScavenging free radicals
Ascorbic AcidTBDReducing agent

Note: TBD = To Be Determined based on experimental data.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of 4β-Carboxy-19-nortotarol in experimental samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is commonly used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For example, a purity of ≥98% was validated using reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution . Mass spectrometry (ESI-MS) can further corroborate molecular weight (C₂₀H₂₈O₃ = 316.4 g/mol) .

Q. How should researchers design experiments to evaluate 4β-Carboxy-19-nortotarol's antioxidant activity in lipid peroxidation models?

  • Methodological Answer : Standardize assays using Fe(III)-ADP/NADPH-induced microsomal and mitochondrial lipid peroxidation systems. For microsomal assays, incubate liver microsomes with Fe(III)-ADP/NADPH and measure malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay. Mitochondrial assays require isolating mitochondria from tissues (e.g., rat liver) and quantifying MDA under similar oxidative stress conditions . Include positive controls (e.g., vitamin E) and dose-response curves (1–100 μM) to establish efficacy.

Q. What storage conditions ensure the stability of 4β-Carboxy-19-nortotarol for long-term research use?

  • Methodological Answer : Store lyophilized samples at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. For solutions, use anhydrous DMSO or ethanol (stored at -80°C) to avoid hydrolysis. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4β-Carboxy-19-nortotarol across different experimental systems?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., Fe(III) concentration, incubation time). Conduct systematic replication studies under standardized protocols, including controls for pH, temperature, and co-solvents. Meta-analysis of dose-response relationships (EC₅₀/IC₅₀) across studies can identify confounding factors. Cross-validate findings using orthogonal assays, such as electron paramagnetic resonance (EPR) for radical scavenging .

Q. What strategies optimize the use of 4β-Carboxy-19-nortotarol in in vitro vs. ex vivo oxidative stress models?

  • Methodological Answer : For in vitro models (e.g., cell lines), pre-treat cells with 4β-Carboxy-19-nortotarol (1–10 μM) 1 hour prior to inducing oxidative stress (e.g., H₂O₂). In ex vivo tissue models (e.g., ischemia-reperfusion injury), administer the compound via perfusion buffers and monitor real-time redox states using fluorescent probes (e.g., DCFH-DA). Adjust concentrations based on tissue permeability and metabolic clearance rates .

Q. How can structure-activity relationship (SAR) studies improve the efficacy of 4β-Carboxy-19-nortotarol derivatives?

  • Methodological Answer : Modify functional groups while preserving the core diterpenoid structure. For example, esterification of the carboxyl group may enhance membrane permeability. Synthesize analogs via semi-synthetic routes (e.g., coupling with acyl chlorides) and screen using high-throughput lipid peroxidation assays. Molecular docking studies can predict interactions with targets like NADPH oxidase or cytochrome P450 enzymes .

Q. What methodologies address the compound's limited bioavailability in in vivo antioxidant studies?

  • Methodological Answer : Employ nanoformulation techniques (e.g., liposomes or PLGA nanoparticles) to enhance solubility and bioavailability. Pharmacokinetic studies using LC-MS/MS can track plasma and tissue concentrations post-administration. Pair with permeability enhancers (e.g., cyclodextrins) or co-administer with inhibitors of metabolic enzymes (e.g., CYP3A4) to prolong half-life .

Q. Data Interpretation & Reproducibility

Q. How should researchers validate the specificity of 4β-Carboxy-19-nortotarol's antioxidant effects in complex biological systems?

  • Methodological Answer : Use genetic knockdown models (e.g., siRNA targeting Nrf2 or NOX4) to confirm mechanism-specific activity. Combine with global metabolomics or transcriptomics to identify off-target effects. Reproducibility requires adherence to FAIR data principles: publish raw datasets (e.g., MDA levels, NMR spectra) in open repositories with detailed metadata .

Q. What statistical approaches are recommended for analyzing dose-dependent antioxidant effects?

  • Methodological Answer : Use non-linear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course data, mixed-effects models account for intra-experiment variability. Report effect sizes (Cohen’s d) and confidence intervals to quantify uncertainty .

Properties

IUPAC Name

(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFSGGBGOKCJFA-AHRSYUTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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